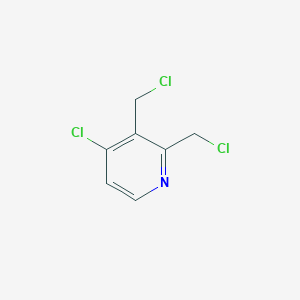

4-Chloro-2,3-bis(chloromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives often involves electrophilic halogenation or other substitution reactions that introduce functional groups into the pyridine ring. Specifically, for compounds like 4-Chloro-2,3-bis(chloromethyl)pyridine, methodologies might include reactions starting from pyridine bases followed by stepwise chlorination or through direct functionalization strategies (Das, Rao, & Singh, 2009).

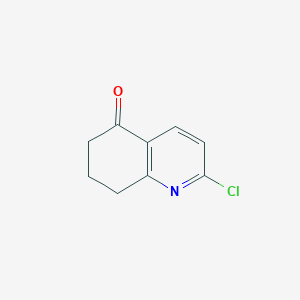

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for understanding their reactivity and properties. X-ray crystallography and other structural determination methods have been used to elucidate the configurations of such compounds, revealing the influence of substituents on the pyridine ring's geometry and electronic properties. Structural studies help in understanding the steric and electronic effects of chloro and chloromethyl groups attached to the pyridine nucleus (Balachandran, Lalitha, & Rajeswari, 2012).

Chemical Reactions and Properties

4-Chloro-2,3-bis(chloromethyl)pyridine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of reactive chloro and chloromethyl groups. These functionalities enable it to serve as a precursor for synthesizing complex organic compounds and materials. The reactivity pattern of such compounds is significantly influenced by the electronic effects of the substituents and the pyridine ring itself (Carly, Compernolle, & Hoornaert, 1995).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Tetrahydroquinoline and -Isoquinoline Type Adducts

Carly et al. (1996) demonstrated the use of polyfunctional 2,3-o-bis(chloromethyl)pyridines as precursors for various pyridine o-quinodimethane analogues. These analogues were then utilized in Diels-Alder reactions to form tetrahydroquinoline and -isoquinoline type adducts (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

2. Formation of N-Heterocyclic Complexes of Rhodium and Palladium

Simons et al. (2003) explored the reaction of 2,6-bis(chloromethyl)pyridine with n-butylimidazole, leading to the formation of N-heterocyclic complexes of Rhodium and Palladium. This research provided insights into the structural and reactivity aspects of such metal complexes (Simons, Custer, Tessier, & Youngs, 2003).

3. Palladium(II) Complexes with Pincer (Se,N,Se) Ligand

Das et al. (2009) synthesized the first pincer (Se,N,Se) ligand, 2,6-bis((phenylseleno)methyl)pyridine, which formed Palladium(II) complexes. These complexes exhibited significant catalytic activity for the Heck coupling reaction (Das, Rao, & Singh, 2009).

4. Preparation of Phenol-Based Acyclic Ligands

Ghaffarinia and Golchoubian (2005) reported on the preparation of new phenol-based acyclic ligands starting from 4-chlorophenol, demonstrating the utility of 4-Chloro-2,3-bis(chloromethyl)pyridine in synthesizing complex organic molecules (Ghaffarinia & Golchoubian, 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-2,3-bis(chloromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-6(10)1-2-11-7(5)4-9/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWVFJNTPKEYEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596459 |

Source

|

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3-bis(chloromethyl)pyridine | |

CAS RN |

1211540-02-1 |

Source

|

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)